molecular formula C22H19N3O3 B12429284 Tnik-IN-2

Tnik-IN-2

Cat. No.: B12429284
M. Wt: 373.4 g/mol
InChI Key: OWFWIXZOWNBPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tnik-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and ensuring the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tnik-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tnik-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the Wnt/β-catenin pathway and its role in various chemical reactions.

    Biology: Investigated for its effects on cell motility, proliferation, and differentiation.

    Medicine: Explored as a potential therapeutic agent for cancer and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

Tnik-IN-2 exerts its effects by inhibiting Traf2- and Nck-interacting protein kinase. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth and survival. The molecular targets and pathways involved include the β-catenin and T-cell factor 4 transcriptional complex .

Comparison with Similar Compounds

Uniqueness of Tnik-IN-2: this compound is unique in its specific inhibition of Traf2- and Nck-interacting protein kinase, making it a valuable tool for studying the Wnt/β-catenin pathway and its role in various diseases .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C22H19N3O3/c1-27-18-5-3-4-17(12-18)25-22(26)19-7-6-14(11-20(19)28-2)16-10-15-8-9-23-21(15)24-13-16/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

OWFWIXZOWNBPBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C3=CN=C4C(=C3)C=CN4)OC

Origin of Product

United States

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